Inosine-5'-triphosphate (trisodium salt)

説明

Chemical Identity and Nomenclature

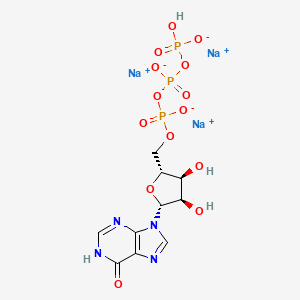

Inosine-5'-triphosphate trisodium salt (ITP·3Na) is a nucleotide derivative with the molecular formula $$ \text{C}{10}\text{H}{12}\text{N}4\text{Na}3\text{O}{14}\text{P}3 $$ and a molecular weight of 574.11 g/mol. Its IUPAC name is trisodium;[[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate. The compound is characterized by a purine base (hypoxanthine) linked to a ribose sugar and three phosphate groups, with sodium counterions stabilizing the triphosphate moiety.

Key Identifiers

The trisodium form enhances solubility in aqueous solutions, making it suitable for biochemical assays.

Historical Context of Discovery and Characterization

Inosine triphosphate (ITP) was first identified in the 1960s as a byproduct of ATP deamination in purine metabolism. The discovery of inosine triphosphate pyrophosphatase (ITPA) in the 1980s clarified its role in nucleotide pool sanitation, as ITPA hydrolyzes ITP to inosine monophosphate (IMP) to prevent its incorporation into RNA and DNA. The trisodium salt formulation emerged in the 1990s to improve stability for commercial research applications, with early studies demonstrating its utility in enzymology.

Key milestones include:

- 1988 : Characterization of ITP metabolism in erythrocytes, revealing impaired energy turnover in ITPA-deficient cells.

- 2010 : Genetic studies on Itpa knockout mice linked ITP accumulation to cardiac abnormalities and DNA damage.

- 2023 : Structural analysis of ITPA elucidated its mechanism for discriminating ITP from ATP/GTP.

Significance in Nucleotide Biochemistry and Purine Metabolism

ITP·3Na serves dual roles as a metabolic intermediate and research tool :

Metabolic Functions

- Substrate for RNA Editing : ITP participates in adenosine-to-inosine (A-to-I) RNA editing, altering codon interpretation and splice site selection.

- Nucleotide Pool Regulation : ITPA converts ITP to IMP, preventing mutagenic incorporation into nucleic acids.

- Energy Transfer : Acts as an alternative phosphate donor for ATPases and GTPases under low ATP/GTP conditions.

特性

CAS番号 |

35908-31-7 |

|---|---|

分子式 |

C10H12N4Na3O14P3 |

分子量 |

574.11 g/mol |

IUPAC名 |

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxidopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |

InChIキー |

QRGLCGLOQVQVCS-MSQVLRTGSA-K |

異性体SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

正規SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

同義語 |

Inosine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt; NSC 20266; Trisodium Inosine-5’-triphosphate; |

製品の起源 |

United States |

準備方法

Phosphorylation of Inosine Monophosphate (IMP)

A foundational approach involves stepwise phosphorylation of inosine monophosphate (IMP) using chemical phosphorylating agents. For example, phosphorus oxychloride (POCl₃) in trimethyl phosphate facilitates the conversion of IMP to inosine-5'-diphosphate (IDP), followed by further phosphorylation to ITP. The reaction proceeds under anhydrous conditions at 0–4°C to minimize side reactions, with yields reaching 60–70% after purification.

Reaction Scheme:

Key challenges include controlling regioselectivity and avoiding over-phosphorylation. Neutralization with sodium hydroxide converts ITP to its trisodium form, which is precipitated using cold ethanol.

Direct Synthesis from Inosine

An alternative route employs inosine as the starting material. Inosine is reacted with phosphoryl chloride in a mixed solvent system (e.g., dioxane/water) to yield ITP via a one-pot synthesis. This method requires strict pH control (7.5–8.5) to prevent degradation of the purine ring. Post-synthesis, ion-exchange chromatography (e.g., DEAE-Sephadex) isolates ITP trisodium salt with ≥85% purity.

Typical Conditions:

Enzymatic Production Strategies

ATP Deamination Pathways

ITP naturally arises from ATP deamination catalyzed by adenosine deaminase (ADAR) or non-enzymatic hydrolysis under acidic conditions. In vitro, this process is optimized using:

-

Substrate : ATP (1 mM)

-

Enzyme : Adenosine deaminase (5 U/mg)

-

Buffer : Tris-HCl (pH 6.8), 37°C

The product is converted to its trisodium form via ultrafiltration and lyophilization.

Kinase-Mediated Phosphorylation

Hexokinase and creatine kinase have been repurposed to phosphorylate IDP to ITP using acetyl phosphate as a phosphate donor. This method avoids harsh chemical conditions and achieves >95% purity:

Enzymatic Phosphorylation Protocol:

| Component | Concentration |

|---|---|

| IDP | 10 mM |

| Acetyl phosphate | 20 mM |

| MgCl₂ | 5 mM |

| Hexokinase | 2 U/mL |

| Reaction Time | 3 hours |

ITP trisodium salt is isolated via anion-exchange chromatography (Q-Sepharose) and desalted using gel filtration.

Purification and Characterization

Chromatographic Techniques

Anion-Exchange Chromatography : DEAE-cellulose columns eluted with a linear gradient of triethylammonium bicarbonate (0.1–1.0 M) resolve ITP from impurities. The trisodium form is obtained by passing the eluate through a Na⁺-form cation-exchange resin.

HPLC Analysis :

Spectroscopic Validation

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chemical Phosphorylation | 55–70 | 85–90 | Moderate | High |

| Enzymatic Deamination | 80–90 | 95–98 | High | Moderate |

| Kinase-Mediated Synthesis | 75–85 | ≥98 | Low | Low |

Enzymatic routes favor high purity but require costly enzymes, whereas chemical synthesis offers scalability at lower operational costs.

Industrial and Research-Scale Production

Large-Scale Chemical Synthesis

Sigma-Aldrich’s manufacturing process involves:

-

Phosphorylation : Inosine + POCl₃ → ITP (crude)

-

Neutralization : NaOH addition (pH 7.0)

cGMP-Compliant Enzymatic Production

TriLink BioTechnologies employs ATP deaminase in bioreactors (100 L capacity) to produce ITP trisodium salt for clinical-grade applications. Key parameters:

-

Temperature : 30°C

-

pH Control : 6.8–7.2

-

Downstream Processing : Tangential flow filtration (30 kDa MWCO)

Emerging Innovations in ITP Synthesis

化学反応の分析

Types of Reactions: Inosine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form inosine-5’-diphosphate and inosine-5’-monophosphate.

Reduction: Reduction reactions can convert it back to inosine.

Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols

Major Products:

Oxidation: Inosine-5’-diphosphate, inosine-5’-monophosphate.

Reduction: Inosine.

Substitution: Various substituted inosine derivatives

科学的研究の応用

Molecular Biology Applications

Substrate for Enzymatic Reactions

Inosine-5'-triphosphate serves as an alternative substrate for various enzymes, particularly ATPases and GTPases. Its role in studying enzyme kinetics and specificity has been well-documented. For instance, ITP can be utilized to investigate the deamination processes of ATP and GTP by different enzymes, providing insights into nucleotide metabolism and enzymatic mechanisms .

Nucleic Acid Amplification

ITP has been shown to enhance the yield of nucleic acid amplification techniques such as Nucleic Acid Sequence-Based Amplification (NASBA). In studies, the addition of ITP significantly improved the stability and conformation of amplified cRNA, particularly in reactions targeting GC-rich sequences. Optimal concentrations of ITP (1.5–4 mM) led to marked increases in product yield .

Immunological Applications

Enhancement of Immune Responses

Research indicates that inosine can enhance T cell proliferation and function, thus improving immunotherapy efficacy in cancer treatments. In a study involving melanoma models, inosine was found to support effector T cell activity, suggesting its potential as an adjunctive treatment in immunotherapy .

Antimicrobial Activity

Inosine has been linked to antimicrobial functions, particularly during bacterial infections. Studies have demonstrated that inosine can modulate immune responses, contributing to the control of infections and enhancing the effectiveness of antiviral therapies .

Therapeutic Applications

Cardiovascular Health

Inosine-5'-triphosphate has shown promise in cardiovascular research. It has been reported to alleviate atherogenic indices and platelet aggregation in hypercholesterolemic rats, likely through the activation of endothelial nitric oxide synthase and inhibition of inflammatory pathways .

Neurological Disorders

Recent findings suggest that inosine may have neuroprotective effects. In models of Alzheimer’s disease, inosine administration prevented memory deficits and promoted anti-inflammatory cytokine production, indicating its potential role in neuroprotection .

Case Studies and Data Analysis

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Enzymatic Reactions | Nakahara et al., 1998 | Increased yield of NASBA products with ITP addition |

| Cancer Immunotherapy | Wang et al., 2020 | Enhanced T cell function with inosine |

| Cardiovascular Research | Lima et al., 2020 | Reduced platelet aggregation; improved endothelial function |

| Neurological Disorders | Teixeira et al., 2022 | Prevention of memory loss in Alzheimer’s models |

作用機序

Inosine-5’-triphosphate trisodium salt functions as a substrate for adenosine triphosphatases and guanosine triphosphatases. It supports the initiation of effector systems by preventing the hydrolysis of guanosine 5’-triphosphate, catalyzed by transducin. This compound can proficiently induce secretion in permeabilized cells and can replace guanosine 5’-triphosphate in the activation of G-proteins .

類似化合物との比較

Comparison with Similar Compounds

Nucleotide triphosphates share a core structure of a nitrogenous base, ribose/deoxyribose sugar, and three phosphate groups. However, their functional roles diverge based on the nucleobase, sugar type, and enzyme specificity. Below is a comparative analysis of ITP with ATP, GTP, UTP, CTP, dTTP, and IMP (inosine-5'-monophosphate).

Structural and Molecular Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Nucleobase | Sugar Type | Key Features |

|---|---|---|---|---|---|

| ITP | C₁₀H₁₂N₄Na₃O₁₄P₃ | 574.11 | Inosine | Ribose | Deaminated adenosine analog |

| ATP | C₁₀H₁₄N₅Na₂O₁₃P₃ | 551.14 | Adenine | Ribose | Primary energy carrier in cells |

| GTP | C₁₀H₁₆N₅Na₃O₁₄P₃ | 585.18 | Guanine | Ribose | Signaling, protein synthesis |

| UTP | C₉H₁₂N₂Na₃O₁₅P₃ | 550.09 | Uracil | Ribose | RNA synthesis, P2Y receptor agonist |

| dTTP | C₁₀H₁₆N₂Na₃O₁₄P₃ | ~556.10 | Thymine | Deoxyribose | DNA replication, PCR applications |

| IMP | C₁₀H₁₁N₄Na₂O₈P | 392.17 | Inosine | Ribose | Flavor enhancer, ATP degradation product |

Functional Roles and Enzymatic Specificity

- ITP: Acts as a surrogate substrate for ATPases and GTPases due to structural similarity to ATP/GTP . Used to study deamination pathways, where inosine replaces adenine/guanine in nucleotide pools . Less stable than ATP in energy transfer due to lower enzyme affinity .

ATP :

GTP :

UTP :

dTTP :

IMP :

Stability and Handling

- Solubility :

- Storage :

- Safety :

- UTP and ITP may cause respiratory or skin irritation; use PPE during handling .

生物活性

Inosine-5'-triphosphate (ITP) trisodium salt is a nucleotide that plays a significant role in various biological processes, particularly in nucleotide metabolism and cellular signaling. This article explores the biological activity of ITP, emphasizing its enzymatic interactions, effects on cellular functions, and potential therapeutic applications.

Overview of Inosine-5'-Triphosphate

ITP is a purine nucleotide that can be synthesized from ATP through deamination. It serves as a substrate for various enzymes and has been implicated in several biochemical pathways, including RNA synthesis and signal transduction. The trisodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for laboratory studies.

Enzymatic Interactions

ITP acts as a substrate for several enzymes, influencing metabolic pathways:

- Inosine Triphosphate Pyrophosphatases (ITPases) : These enzymes hydrolyze ITP to inosine monophosphate (IMP), preventing the accumulation of non-canonical purines in the cell. Research has shown that Trypanosoma brucei ITPase (TbITPA) plays a crucial role in maintaining nucleotide pool integrity by removing deaminated purines from the cytosol .

- Hexokinase D : When ATP is replaced with ITP as a phosphate donor, hexokinase D exhibits altered kinetic properties, losing positive cooperativity with glucose. This suggests that ITP can influence glycolytic pathways differently than ATP .

Biological Functions and Effects

The biological activity of ITP extends to several cellular functions:

- Cell Proliferation : Studies indicate that ITP can modulate cell growth and proliferation. In T. brucei, the absence of ITPase leads to increased sensitivity to IMP dehydrogenase inhibitors, affecting guanine nucleotide synthesis and cell viability .

- Antiviral Activity : ITP has been shown to interact with antiviral compounds like ribavirin. In trypanosomes lacking ITPase activity, there is reduced sensitivity to ribavirin, suggesting a protective role of ITP against certain nucleoside analogs .

Case Studies

- Trypanosoma brucei Study : A study on the role of TbITPA revealed that knockout strains lacking this enzyme were more susceptible to inhibitors of IMP dehydrogenase due to an accumulation of IMP. This highlights the importance of ITP in purine metabolism and cellular defense mechanisms against toxic metabolites .

- Hexokinase Activity : Research demonstrated that using ITP instead of ATP in hexokinase assays resulted in significant changes in enzyme kinetics, suggesting that ITP can serve as a functional analog under specific conditions .

Data Summary

Q & A

Basic Research Question: How is ITP trisodium salt synthesized and characterized for experimental use?

Methodological Answer:

ITP trisodium salt is typically synthesized via enzymatic or chemical phosphorylation of inosine monophosphate (IMP). For characterization:

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to confirm ≥90% purity, as lower purity may introduce variability in enzymatic assays .

- Structural Confirmation : Employ -NMR to verify the presence of three phosphate groups and -NMR to confirm the ribose and purine moieties .

- Solubility : Dissolve in nuclease-free water (up to 50 mg/mL) and filter-sterilize (0.22 µm) for biochemical assays .

Basic Research Question: What are the optimal storage conditions for ITP trisodium salt to maintain stability?

Methodological Answer:

- Short-term : Store at -20°C in aliquots to avoid freeze-thaw cycles, which can hydrolyze triphosphates to diphosphates .

- Long-term : Lyophilized powder is stable at -70°C for ≥1 year; reconstituted solutions should be used within 24 hours to prevent degradation .

- Monitoring Degradation : Use thin-layer chromatography (TLC) with a mobile phase of isobutyric acid/NHOH/HO (66:1:33) to detect hydrolyzed products (IDP or IMP) .

Basic Research Question: How is ITP trisodium salt utilized in enzymatic studies (e.g., ATPases/GTPases)?

Methodological Answer:

ITP serves as a substrate analog for ATPases/GTPases due to structural similarity. Example protocol:

- Kinetic Assays : Mix 1–10 µM enzyme (e.g., myosin ATPase) with 0.1–5 mM ITP in buffer (pH 7.4, 25°C). Monitor phosphate release via malachite green assay at 620 nm .

- Control Experiments : Compare activity with ATP/GTP to assess substrate specificity. Include negative controls with non-hydrolyzable analogs (e.g., ITPγS) to confirm hydrolysis dependence .

Advanced Research Question: How to design experiments to resolve contradictions in ITP-dependent enzymatic kinetics?

Methodological Answer:

Conflicting kinetic data (e.g., variable values) may arise from:

- Impurity Interference : Validate ITP purity via mass spectrometry and exclude batches with >10% IMP/IDP .

- Buffer Composition : Test Mg concentrations (1–10 mM), as divalent cations modulate triphosphate binding .

- Enzyme Isoforms : Use CRISPR-edited cell lines or recombinant isoforms to isolate specific enzyme-ITP interactions (e.g., distinguish between myosin IIA and IIB) .

Advanced Research Question: What methods are used to study ITP’s role in nucleotide cross-talk during DNA repair?

Methodological Answer:

- Competitive Inhibition Assays : Co-incubate ITP (0.1–5 mM) with dATP/dGTP in DNA polymerase assays (e.g., PCR with Taq polymerase). Quantify misincorporation rates via Sanger sequencing .

- Metabolic Labeling : Treat cells with -labeled ITP and track incorporation into RNA/DNA via autoradiography, comparing with ATP/GTP .

Advanced Research Question: How can structural biology techniques elucidate ITP’s interactions with nucleic acid-binding proteins?

Methodological Answer:

- X-ray Crystallography : Co-crystallize ITP with proteins (e.g., helicases) in 20% PEG 3350, 0.2 M ammonium sulfate. Resolve structures at ≤2.0 Å to identify hydrogen bonds with conserved residues (e.g., Walker A motif) .

- Molecular Dynamics (MD) Simulations : Compare ATP- and ITP-bound states to predict differences in binding affinity and conformational changes .

Advanced Research Question: How to investigate ITP’s metabolic flux in disease models (e.g., mitochondrial disorders)?

Methodological Answer:

- LC-MS Metabolomics : Extract metabolites from patient fibroblasts treated with ITP (100 µM, 24 hr). Quantify ITP/IDP/IMP ratios and correlate with ATP/GTP levels .

- Seahorse Assay : Measure oxygen consumption rate (OCR) in ITP-treated cells to assess mitochondrial dysfunction .

Advanced Research Question: What strategies mitigate off-target effects when using ITP in nucleotide-pool studies?

Methodological Answer:

- Dose-Response Curves : Titrate ITP (0.01–1 mM) to identify the minimum effective concentration that avoids saturation of non-target enzymes .

- Knockdown Controls : Use siRNA targeting ITP hydrolases (e.g., ITPA) to isolate ITP-specific effects .

Advanced Research Question: How does ITP trisodium salt influence non-canonical signaling pathways (e.g., purinergic receptors)?

Methodological Answer:

- Calcium Imaging : Treat HEK293 cells expressing P2Y receptors with 10–100 µM ITP. Monitor intracellular Ca flux using Fluo-4 AM .

- cAMP ELISA : Compare ITP and ATP effects on adenylate cyclase activity in G protein-coupled receptor assays .

Advanced Research Question: How to address batch-to-batch variability in ITP trisodium salt for reproducible research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。